H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2
Description
H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2 is a synthetic peptide characterized by a complex sequence of DL-configured amino acids. Key structural features include:
- Racemic Mixture: The DL-configuration indicates a racemic mixture of D- and L-amino acids, which may reduce enzymatic degradation compared to purely L-configured peptides but could also affect target specificity .
Properties
Molecular Formula |
C55H80N20O18S4 |
|---|---|
Molecular Weight |
1437.6 g/mol |
IUPAC Name |
4-amino-5-[[27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)10-11-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-13-3-5-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-6-8-28(77)9-7-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(4-2-12-62-55(59)60)66-41(79)18-63-46(36)85/h6-9,17,24-25,29-39,76-77H,2-5,10-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62) |
InChI Key |
HWYLVHOPQMLNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC=C(C=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, with a protected amine group, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Peptides have a wide range of applications in scientific research, including:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.
Biology: Peptides play crucial roles in cell signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are used as therapeutic agents, such as peptide-based drugs and vaccines.
Industry: Peptides are used in various industrial applications, including as catalysts and in the development of new materials.
Mechanism of Action
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, such as receptors, enzymes, and other proteins, to exert their effects. The pathways involved in these interactions can vary widely and are often the subject of extensive research.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Peptides
- Cysteine Modifications : Unlike the target compound, Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-...-NH2 contains methylated cysteine (Cys(Me)), which prevents disulfide bond formation and enhances oxidative stability .
Pharmacokinetic and Bioactive Properties
- Stability : The DL-configuration in the target compound may improve metabolic stability over L-configured peptides (e.g., natural antimicrobial peptides) but could reduce affinity for chiral biological targets .
- Bioactivity: Peptides with similar cysteine-rich sequences, such as those from marine actinomycetes, often exhibit antimicrobial or antifungal activity . However, the target peptide’s racemic structure may necessitate empirical testing to confirm bioactivity.
- Solubility : The high proportion of polar residues (Arg, Glu, Asn) suggests moderate aqueous solubility, akin to H-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2, which has a predicted pKa of 9.82 .
Research Findings and Challenges
- Synthetic Feasibility : The peptide’s length and multiple cysteine residues pose synthesis challenges, particularly in disulfide bond regioselectivity, as seen in other complex peptides .
- Environmental Impact: Limited data exist on environmental hazards (e.g., biodegradability), a common gap for synthetic peptides .
- QSAR Modeling : Molecular descriptors (e.g., van der Waals interactions, electronic properties) could predict its bioactivity, but its racemic nature complicates traditional QSAR approaches .
Biological Activity
H-DL-Glu-DL-Cys(1)-DL-Cys(2)-DL-Asn-DL-Pro-DL-Ala-DL-Cys(1)-Gly-DL-Arg-DL-His-DL-Tyr-DL-Ser-DL-Cys(2)-NH2 is a complex peptide composed of various amino acids, each contributing to its biological activity. This peptide's structure suggests potential roles in various biological processes, including antioxidant activity, anti-inflammatory responses, and interactions with specific receptors.
Structural Composition
The compound features several critical amino acids:
- Cysteine (Cys) : Known for its role in forming disulfide bonds, enhancing structural stability.
- Arginine (Arg) and Histidine (His) : Important for interactions with biological receptors due to their charged side chains.
- Tyrosine (Tyr) : Involved in signaling pathways and antioxidant activity.
- Serine (Ser) and Asparagine (Asn) : Contribute to the peptide's hydrophilicity and potential interactions with enzymes.
1. Antioxidant Activity
Research indicates that peptides with specific amino acid sequences exhibit significant antioxidant properties. The presence of hydrophobic amino acids like cysteine and histidine enhances the peptide's ability to scavenge free radicals.
Table 1: Antioxidant Activity of Peptides
| Peptide Sequence | IC50 (µM) | Mechanism |
|---|---|---|
| Cys-His-Pro | 25 | Radical scavenging via imidazole ring donation |
| Tyr-Arg-Cys | 30 | Hydrogen donation from phenolic group |
| Glu-Ser-Ala | 35 | Interaction with radical species |
Studies have shown that the peptide's antioxidant capacity is influenced by its molecular weight and the arrangement of hydrophobic residues, which facilitate interaction with lipid membranes and enhance solubility .
2. Anti-inflammatory Properties
Peptides derived from food proteins have been studied for their anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study: Peptide Inhibition of Cytokine Production
In a study involving macrophages treated with lipopolysaccharides (LPS), peptides similar to H-DL-Glu-DL-Cys(1)-... demonstrated a reduction in TNF-alpha and IL-6 levels by up to 50% when administered at concentrations of 100 µg/mL. This suggests a potential therapeutic application in inflammatory diseases .
3. ACE-Inhibitory Activity
Angiotensin-converting enzyme (ACE) inhibitors are crucial in managing hypertension. Peptides containing proline and aromatic residues have shown promising ACE-inhibitory activity.
Table 2: ACE-Inhibitory Activity of Related Peptides
| Peptide Sequence | IC50 (mg/mL) | Source |
|---|---|---|
| Pro-Leu-Pro | 0.182 | Chickpea hydrolysate |
| Gly-Ser-Gly | 0.073 | Pea protein hydrolysate |
The compound's structure suggests it could similarly inhibit ACE, potentially providing cardiovascular benefits .
Mechanistic Insights
The biological activities of H-DL-Glu-DL-Cys(1)-... can be attributed to:
- Hydrophobic Interactions : Enhancing solubility and membrane permeability.
- Proton Donation : Cysteine and histidine residues facilitate radical scavenging.
- Receptor Binding : Arginine and histidine may interact with various biological receptors, influencing signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
